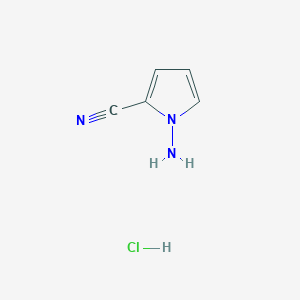
1-Amino-1H-pyrrole-2-carbonitrile hydrochloride
Vue d'ensemble
Description
“1-Amino-1H-pyrrole-2-carbonitrile hydrochloride” is a chemical compound with the CAS number 937046-97-4 . It has a molecular weight of 143.57 .
Molecular Structure Analysis
The InChI code for “1-Amino-1H-pyrrole-2-carbonitrile hydrochloride” is1S/C5H5N3.ClH/c6-4-5-2-1-3-8(5)7;/h1-3H,7H2;1H . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It should be stored in a refrigerator . Unfortunately, other physical and chemical properties such as density, boiling point, and melting point are not available .Applications De Recherche Scientifique
Organic Synthesis Intermediates
1-Amino-1H-pyrrole-2-carbonitrile hydrochloride serves as a valuable intermediate in organic synthesis. Its reactive sites make it a versatile building block for constructing more complex molecules, particularly in the synthesis of heterocyclic compounds which are prevalent in many pharmaceuticals .
Pharmaceutical Research
This compound is utilized in pharmaceutical research, especially in the development of drugs that target the central nervous system. Its pyrrole ring can mimic the structure of many bioactive molecules, making it a candidate for the synthesis of potential therapeutic agents .
Agrochemical Development
In agrochemical research, 1-Amino-1H-pyrrole-2-carbonitrile hydrochloride is explored for creating new pesticides and herbicides. Its nitrile group can be modified to produce compounds with specific activities against agricultural pests .
Dyestuff and Pigments
The compound’s structure is conducive to the development of novel dyestuffs and pigments. By undergoing various chemical reactions, it can form the basis of new colorants with applications in textiles and industrial coloring processes .
Material Science
Researchers in material science may employ 1-Amino-1H-pyrrole-2-carbonitrile hydrochloride in the synthesis of organic conductive materials. Its nitrogen-rich structure is beneficial in creating compounds that can conduct electricity or serve as semiconductors .
Biochemical Studies
The compound is also used in biochemical studies to understand the interaction between small molecules and biological systems. It can act as a ligand or inhibitor in enzymatic reactions, helping to elucidate the mechanisms of action within cells .
Nanotechnology
In the field of nanotechnology, 1-Amino-1H-pyrrole-2-carbonitrile hydrochloride can be used to create organic frameworks for nanostructures. These structures have potential applications in drug delivery, sensing, and catalysis .
Analytical Chemistry
Lastly, this compound finds use in analytical chemistry as a standard or reagent. Its well-defined structure and reactivity make it suitable for use in calibration of instruments and as a reactant in chemical assays .
Safety and Hazards
The compound is classified as dangerous, with hazard statements H301, H311, H331 indicating toxicity if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and seeking medical advice/attention if you feel unwell .
Propriétés
IUPAC Name |
1-aminopyrrole-2-carbonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3.ClH/c6-4-5-2-1-3-8(5)7;/h1-3H,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQTSWPFWLRHRAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C#N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30679167 | |
| Record name | 1-Amino-1H-pyrrole-2-carbonitrile--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30679167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Amino-1H-pyrrole-2-carbonitrile hydrochloride | |
CAS RN |
937046-97-4 | |
| Record name | 1-Amino-1H-pyrrole-2-carbonitrile--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30679167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl N-[1-(2-fluorophenyl)cyclobutyl]carbamate](/img/structure/B1523725.png)
![benzyl N-[(1R,3S)-3-fluorocyclopentyl]carbamate](/img/structure/B1523726.png)




![2-[4-(Aminomethyl)phenoxy]acetonitrile hydrochloride](/img/structure/B1523733.png)

![2-[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride](/img/structure/B1523735.png)


![[4-Bromo-2-(trifluoromethyl)phenyl]hydrazine hydrochloride](/img/structure/B1523743.png)

